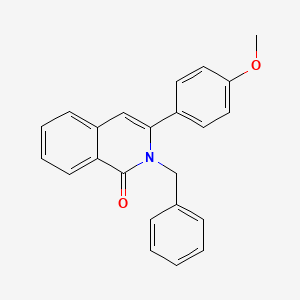
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylmethyl group attached to the isoquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with benzylamine to form an intermediate Schiff base, followed by cyclization and oxidation to yield the desired isoquinolinone compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, reduced isoquinolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)benzene
- Tetrakis(4-methoxyphenyl)ethylene
Comparison
Compared to similar compounds, 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is unique due to its isoquinolinone core structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
108779-09-5 |
|---|---|
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-benzyl-3-(4-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C23H19NO2/c1-26-20-13-11-18(12-14-20)22-15-19-9-5-6-10-21(19)23(25)24(22)16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
InChI-Schlüssel |
VYDPLUKXGFOGDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


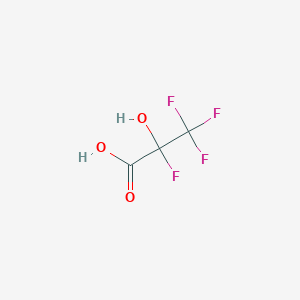
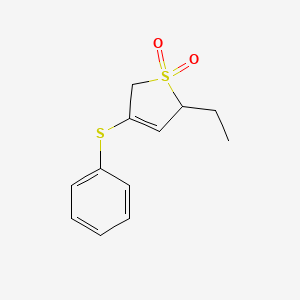

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
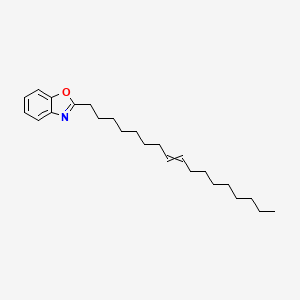
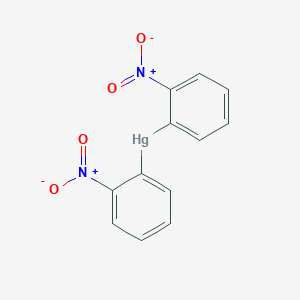
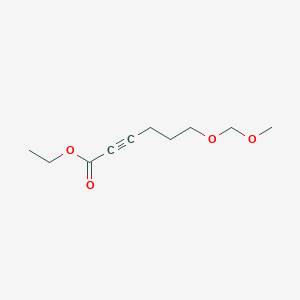
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

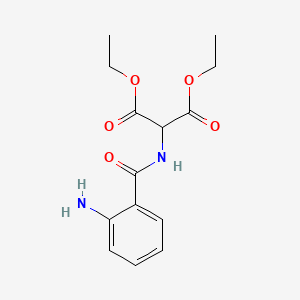

![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
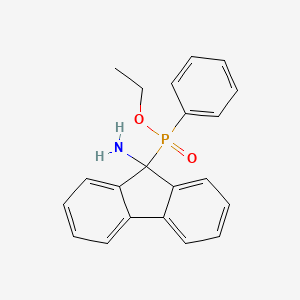
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
